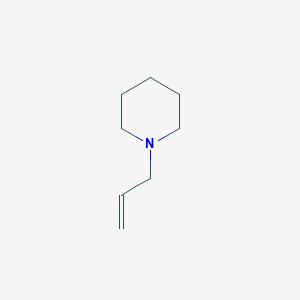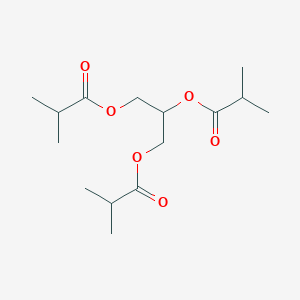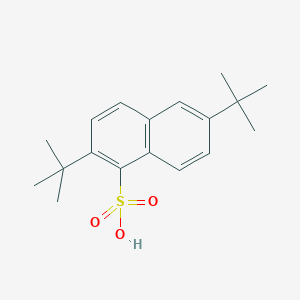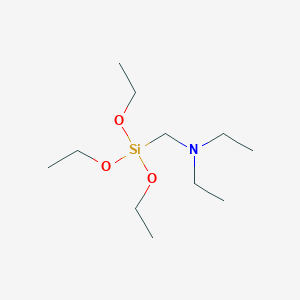
1-allylpiperidine
概要
説明
1-allylpiperidine is an organic compound with the molecular formula C8H15N It is a derivative of piperidine, where an allyl group is attached to the nitrogen atom
作用機序
Target of Action
This compound, also known as 1-(2-Propenyl)piperidine or N-Allylpiperidine, is a chemical compound that primarily targets the respiratory system . It is classified as a hazardous chemical by the 2012 OSHA Hazard Communication Standard .
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with its targets, causing changes that lead to these effects.
Biochemical Pathways
Piperidine derivatives, which include this compound, have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Result of Action
Given its classification as a hazardous chemical and its known irritant effects, it can be inferred that the compound likely causes cellular damage or disruption in its target tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to be flammable , suggesting that its stability and action can be affected by exposure to heat or open flames. Additionally, its solubility in water could impact its action and efficacy in aqueous environments .
生化学分析
Biochemical Properties
It is known that 1-Allylpiperidine is a liquid at room temperature and has a boiling point of 151-152°C
Cellular Effects
Safety data sheets indicate that exposure to this compound may cause respiratory irritation and symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature
準備方法
Synthetic Routes and Reaction Conditions: 1-allylpiperidine can be synthesized through several methods. One common approach is the hydrosilylation reaction, where N-allylpiperidine is formed by reacting piperidine with allyl halides in the presence of a catalyst such as platinum(0) complex (Karstedt’s catalyst) under mild conditions . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions: 1-allylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-allylpiperidone.
Reduction: Reduction reactions can convert it into N-allylpiperidine derivatives with different functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: N-allylpiperidone.
Reduction: Various N-allylpiperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
科学的研究の応用
1-allylpiperidine has a wide range of applications in scientific research:
類似化合物との比較
N-Allylaniline: Similar in structure but with an aniline base instead of piperidine.
N-Allylcyclohexylamine: Contains a cyclohexylamine base instead of piperidine.
N-Allylpyrrolidine: A smaller ring structure compared to piperidine.
Uniqueness: 1-allylpiperidine is unique due to its six-membered ring structure, which provides stability and reactivity that are advantageous in various chemical reactions. Its ability to undergo diverse transformations makes it a valuable compound in synthetic organic chemistry.
特性
IUPAC Name |
1-prop-2-enylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMSGYKSGNPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162712 | |
| Record name | 1-(2-Propenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-67-4 | |
| Record name | 1-(2-Propen-1-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propenyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Propenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Allylpiperidine be used as a building block for synthesizing other complex molecules?
A1: Yes, the provided research highlights N-allylpiperidine's use as a starting material for chemical synthesis. For instance, it can undergo hydrosilylation reactions, a process that attaches silicon-hydrogen bonds across carbon-carbon double bonds. This reaction is useful for creating new silicon-containing compounds with potential applications in various fields [].
Q2: The abstract mentions a "tetrazole-substituted amino acid" with NMDA antagonist activity. Is there a connection between this compound and N-Allylpiperidine?
A2: While not directly stated, the synthesis of the NMDA antagonist (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) likely involves a piperidine derivative as a key intermediate. N-Allylpiperidine itself might not be directly used, but the chemistry involved could share similarities, highlighting the role of piperidine derivatives in medicinal chemistry [].
Q3: The research mentions using N,N-dimethylallylamine and similar compounds. What is the significance of these "allylamines" in relation to N-allylpiperidine?
A3: Both N-allylpiperidine and the mentioned allylamines share a common structural feature: the allyl group (CH2=CH-CH2-). This group is reactive and can participate in various chemical reactions. Studying how different allylamines, including N-allylpiperidine, behave in reactions with boron-containing compounds (like those described in the research) can provide valuable insights into reactivity patterns and guide the development of new synthetic strategies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)










